Proquazone (1-isopropyl-4-phenyl-7-methyl-2(1H)-quinazolinone) is a non-acidic, non-steroidal anti-inflammatory drug (NSAID) []. Unlike most NSAIDs, it lacks a free acid group in its structure [, ]. Proquazone is recognized for its potent anti-inflammatory, analgesic, and antipyretic properties in animal models [, ]. It is considered a relatively new compound in the field of anti-inflammatory agents [].
Proquazone is a potent inhibitor of prostaglandin synthesis [, ]. It effectively inhibits the release reaction and the production of malondialdehyde (MDA) in platelets without affecting primary aggregation caused by adenosine diphosphate (ADP) or epinephrine []. Furthermore, Proquazone does not inhibit collagen-induced platelet release []. Studies suggest that Proquazone may also modulate the pattern and activation stage of lymphocyte subclasses in Jessner's lymphocytic infiltration of the skin []. Further research is necessary to fully elucidate its precise mechanism of action.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4